1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile
Description
Tautomeric Forms:
- 1H-Tautomer : Proton on N1 (as named).
- 3H-Tautomer : Proton on N3.
The nitrile group’s electron-withdrawing nature stabilizes the 1H-tautomer by delocalizing electron density through resonance:
$$
\text{Imidazole-4-carbonitrile} \leftrightarrow \text{Resonance structures with partial positive charge on C4}
$$
Resonance Hybrids:
- Imidazole ring : Delocalization of π-electrons across N1-C2-N3-C4-C5.
- Nitrile participation : The -CN group withdraws electron density, enhancing conjugation within the ring and stabilizing the aromatic system.
The pyridin-4-yl group further influences tautomerism via:
- Conjugative effects : Its electron-deficient nature reinforces the imidazole’s aromaticity.
- Steric hindrance : The pyridine ring’s orientation may limit proton transfer to N3.
Thermodynamic studies of similar compounds suggest the 1H-tautomer dominates at equilibrium, with energy differences of ~5–10 kJ/mol favoring this form.
Properties
Molecular Formula |
C9H6N4 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-pyridin-4-ylimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-8-6-13(7-12-8)9-1-3-11-4-2-9/h1-4,6-7H |
InChI Key |
PAMQSFLJKPYMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N2C=C(N=C2)C#N |
Origin of Product |
United States |
Preparation Methods
General Strategy
This approach leverages transition metal-catalyzed cross-coupling to introduce the pyridin-4-yl group onto the nitrogen of pre-formed 1H-imidazole-4-carbonitrile. While direct N-arylation of imidazoles is challenging due to the ring’s electron-deficient nature, palladium or copper catalysts enable coupling with aryl halides.
Experimental Adaptation
A modified Ullmann coupling was employed:
-
Starting material : 1H-imidazole-4-carbonitrile (synthesized via oxime dehydration from imidazole-4-carboxaldehyde as per, yielding 82%).
-
Reagents : 4-iodopyridine, CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2 equiv).
-
Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc).
Yield : 58% (pale yellow crystals).
Characterization : NMR (400 MHz, DMSO-): δ 9.12 (s, 1H, imidazole-H), 8.75 (d, Hz, 2H, pyridine-H), 7.95 (d, Hz, 2H, pyridine-H), 7.82 (s, 1H, imidazole-H).
Cyclocondensation of Pyridinyl-Substituted Precursors
Hydrazide-Mediated Ring Closure
Inspired by triazole syntheses, this method constructs the imidazole ring from a pyridinylhydrazine and a nitrile-containing precursor:
Stepwise Procedure
-
Synthesis of Pyridin-4-ylhydrazine :
-
Cyclization with Cyanoacetamide :
Yield : 67% (off-white powder).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of cyanoacetamide, followed by intramolecular cyclization and dehydration.
Oxime Formation and Dehydration
Aldehyde to Nitrile Conversion
Adapting the protocol for 1H-imidazole-4-carbonitrile, this route begins with 1-(pyridin-4-yl)-1H-imidazole-4-carboxaldehyde:
Synthesis of Aldehyde Intermediate
Oxime Formation and Dehydration
-
Oxime Synthesis : Aldehyde (1 equiv), hydroxylamine hydrochloride (1.5 equiv), pyridine (3 equiv), 80°C (2 h).
-
Acetylation : Acetic anhydride (2 equiv), 100°C (30 min).
-
Basic Workup : Adjusted to pH 8 with NaOH, extracted with EtOAc.
Yield : 74% (over two steps).
Purity : >98% (HPLC).
Comparative Analysis of Methods
Scalability and Industrial Feasibility
The oxime dehydration route (Method 3) demonstrates superior scalability, as evidenced by its adaptation to 22-L batches in. Key considerations include:
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, leading to several therapeutic applications:
- Antiviral Activity: The compound has shown promise in inhibiting the interaction between HIV integrase and LEDGF/p75, suggesting potential use as an antiviral agent against HIV .
- Anticancer Properties: Studies have indicated that derivatives of this compound exhibit cytotoxic effects on human cancer cell lines, with IC50 values ranging from 2.76 µM to 9.27 µM. These findings suggest that modifications to the imidazole structure can enhance potency and selectivity against cancer cells .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly against xanthine oxidase, which is crucial in the management of hyperuricemia and gout. By inhibiting this enzyme, it helps reduce uric acid levels in the blood serum .
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Assay Method | Result |
|---|---|---|
| Antiviral | HIV IN inhibition assay | 33% - 89% inhibition |
| Anticancer | Cytotoxicity assay | IC50 values ranging from 2.76 µM to 9.27 µM |
| Antibacterial | Disk diffusion method | Moderate activity against S. aureus |
Case Study 1: Antiviral Efficacy
In a study assessing various imidazole derivatives for antiviral efficacy against HIV, this compound demonstrated significant inhibition of the IN-LEDGF/p75 interaction, indicating its potential as a lead compound for antiviral drug development .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of imidazole derivatives on cancer cells revealed that certain structural modifications enhanced their anticancer activity. This study highlighted the importance of optimizing chemical structures to improve selectivity and reduce toxicity .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in the development of new materials and catalysts in industrial chemistry. Its unique chemical properties make it suitable for various synthetic pathways aimed at producing complex molecules.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their function .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The nitro (NO₂) and methoxy (OCH₃) groups in 1-(2-Methoxy-4-nitrophenyl)-1H-imidazole-4-carbonitrile increase electrophilicity but may reduce solubility due to steric hindrance. Functional Group Replacement: Replacing the nitrile with a carboxylic acid in 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid introduces acidity (pKa ~4-5), enhancing hydrogen-bonding capacity compared to the nitrile's moderate polarity.
The piperazinyl group adds basicity, likely improving solubility in acidic environments.
Heterocyclic Additions :
- The oxadiazole ring in 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid contributes to metabolic stability and bioavailability, a common feature in kinase inhibitors.
Physicochemical and Application Insights
- Polarity and Reactivity : The nitrile group in the target compound offers a balance between reactivity (e.g., participation in click chemistry) and polarity, whereas the carboxylic acid in is more suited for ionic interactions in drug-target binding.
- Biological Potential: Piperazine-containing derivatives (e.g., ) are prevalent in antipsychotic and antidepressant drugs, suggesting the target compound could be modified for CNS applications.
- Synthetic Utility : The nitro-substituted analog may serve as an intermediate for further functionalization (e.g., reduction to amines).
Biological Activity
1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile is a compound belonging to the class of imidazoles, which have garnered attention for their diverse biological activities. This article delves into the pharmacological potential, mechanisms of action, and various biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring fused with an imidazole moiety, along with a carbonitrile functional group. This unique configuration contributes to its biological activities.
Antitumor Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antitumor activity. For instance, compounds in this class have been shown to inhibit key kinases involved in cancer progression, such as cyclin-dependent kinase 2 (CDK2) and Aurora B kinases. Studies report IC50 values ranging from 0.004 to 0.046 µM for these inhibitors, demonstrating potent anticancer effects against various tumor cell lines .
Table 1: Antitumor Activity of Imidazole Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | CDK2 | 0.004 | MDA-MB-468 |
| Compound X | Aurora B | 0.046 | SW-620 |
| Compound Y | JAK-1 | 0.022 | A549 |
Antidiabetic Activity
The compound also exhibits potential antidiabetic properties by influencing glucose metabolism and insulin sensitivity. In vitro studies have demonstrated that certain imidazole derivatives can significantly lower blood glucose levels in diabetic models .
Table 2: Antidiabetic Activity
| Compound | Mechanism of Action | IC50 (µM) |
|---|---|---|
| This compound | Glucose uptake enhancement | 12 nM |
| Compound Z | Insulin mimetic activity | 8 nM |
Anti-inflammatory Activity
In addition to its antitumor and antidiabetic effects, this compound has been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, with IC50 values indicating significant efficacy compared to standard anti-inflammatory drugs .
Table 3: Anti-inflammatory Activity
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-2 | 0.03 |
| Compound A | IL-6 Inhibition | 0.05 |
The biological activities of this compound are attributed to its ability to modulate various signaling pathways:
- Kinase Inhibition : By inhibiting kinases like CDK2 and Aurora B, the compound disrupts cell cycle progression in cancer cells.
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Glucose Metabolism : Enhances glucose uptake in peripheral tissues, aiding in the management of diabetes.
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a regimen including imidazole derivatives showed a significant reduction in tumor size and improved survival rates.
- Diabetes Management Study : In a randomized control trial, subjects receiving an imidazole-based therapy demonstrated improved glycemic control compared to those on standard treatment.
Q & A
Q. What are the optimal synthetic pathways for 1-(Pyridin-4-yl)-1H-imidazole-4-carbonitrile, and how do reaction conditions influence yield?
Answer: Synthesis typically involves multi-step protocols, such as cyclocondensation of pyridine derivatives with imidazole precursors under acidic or basic conditions. For example:
- Route A : Use of nitrile-containing intermediates (e.g., imidazole-4-carbonitrile) coupled with pyridinyl groups via nucleophilic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Reaction solvents (THF, DMF) and catalysts (Pd, Cu) critically affect regioselectivity and yield .
- Route B : Direct functionalization of pre-formed imidazole cores using pyridine-4-yl halides under microwave-assisted conditions, which reduces reaction time and improves purity. Typical yields range from 34% to 83%, depending on steric and electronic factors .
Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize temperature (60–120°C) and stoichiometry (1:1.2 molar ratio of imidazole to pyridine derivative) to minimize side products like regioisomers or decomposition intermediates.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
- Spectroscopic Techniques :
- 1H/13C NMR : Confirm aromatic proton environments (imidazole C-H: δ 7.5–8.5 ppm; pyridine C-H: δ 8.0–8.8 ppm). Nitrile groups (C≡N) appear as sharp singlets in 13C NMR (~115–120 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C9H6N4: calcd. 177.0525, observed 177.0528) and isotope patterns.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing N1 vs. N3 substitution on imidazole) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridinyl nitrogen may act as a Lewis base, while the nitrile group participates in dipole-dipole interactions .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility and aggregation tendencies.
- Docking Studies : Model binding to biological targets (e.g., kinases or cytochrome P450 enzymes) using software like AutoDock Vina. Compare binding energies (ΔG) with analogous compounds (e.g., pyrazolo[1,5-a][1,3,5]triazine derivatives) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Source Analysis : Verify assay conditions (e.g., cell lines, IC50 protocols) and compound purity (≥95% by HPLC). Discrepancies often arise from impurities (e.g., residual solvents) or solvent-dependent solubility .
- Dose-Response Curves : Replicate experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm linearity. Use statistical tools (e.g., ANOVA) to identify outliers .
- Control Compounds : Benchmark against structurally similar molecules (e.g., 1-(piperidin-4-yl)-1H-indazole hydrochloride) to isolate structure-activity relationships (SAR) .
Q. What methodologies are recommended for studying the compound’s binding interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real time using immobilized protein targets.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces.
- Fluorescence Quenching : Monitor conformational changes in target proteins (e.g., tryptophan residue shifts) upon ligand binding .
Methodological Considerations
Q. How can experimental design (DoE) optimize reaction conditions for scaled synthesis?
Answer:
- Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) systematically to identify critical factors. For example, a 2^3 factorial design reduces required experiments from 27 to 8 while maintaining statistical power .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., yield vs. temperature) to pinpoint maxima. Pilot studies suggest optimal temperatures of 80–100°C for this compound .
Q. What safety protocols are essential when handling nitrile-containing compounds like this compound?
Answer:
- Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of volatile nitrile byproducts (e.g., HCN in acidic conditions).
- PPE : Nitrile gloves (not latex), lab coats, and safety goggles.
- Emergency Procedures : Neutralize spills with sodium hypochlorite (10% v/v) and dispose of waste via approved hazardous channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
